molecular formula C29H26F5NO5 B1440679 Fmoc-d-thr(tbu)-opfp CAS No. 449764-45-8

Fmoc-d-thr(tbu)-opfp

Cat. No. B1440679
M. Wt: 563.5 g/mol
InChI Key: BHUUPIXJXWQAMT-HWRSSNJWSA-N
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Description

“Fmoc-d-thr(tbu)-opfp” is a synthetic amino acid that exists in plants, microorganisms, and the human body in small amounts . It is also known as N-α-Fmoc-O-t.-butyl-D-threonine .


Synthesis Analysis

“Fmoc-d-thr(tbu)-opfp” can be used to synthesize chlorofusin analogues via solid-phase peptide synthesis . It can serve as a protecting group for both the amine and the hydroxyl functions in solid-phase synthesis of complex depsipeptides .


Molecular Structure Analysis

The molecular formula of “Fmoc-d-thr(tbu)-opfp” is C23H27NO5 . Its molar mass is 397.48 g/mol .


Chemical Reactions Analysis

“Fmoc-d-thr(tbu)-opfp” is suitable for Fmoc solid-phase peptide synthesis .


Physical And Chemical Properties Analysis

“Fmoc-d-thr(tbu)-opfp” is a white to off-white powder . Its melting point is approximately 130°C . The optical activity is [α]20/D −15±1.5°, c = 1% in ethyl acetate .

Scientific Research Applications

1. Preparation in Phosphopeptide Synthesis

  • Application : Fmoc-d-thr(tbu)-opfp has been utilized in the preparation of phosphorylated peptides, which are key in studying protein functions and interactions.
  • Methodology : The compound was used in solid-phase peptide synthesis to create specific phosphopeptides, demonstrating its utility in creating complex peptide structures (Krog-Jensen, Christensen, & Meldal, 1999).

2. Synthesis of O-GlcNAc Glycopeptide Fragments

  • Application : This compound is integral in the synthesis of O-GlcNAc glycopeptide fragments, which are important in understanding post-translational modifications.
  • Details : The synthesis involves the use of glycosylated building blocks like Fmoc-d-thr(tbu)-opfp for constructing complex glycopeptides (Meinjohanns et al., 1995).

3. Multiple-Column Solid-Phase Glycopeptide Synthesis

  • Application : It plays a role in the simultaneous synthesis of multiple O-glycopeptides, which is significant in the study of proteins and enzymes.
  • Impact : This method allows for the efficient production of various glycopeptides, highlighting the versatility of Fmoc-d-thr(tbu)-opfp in peptide synthesis (Peters et al., 1991).

4. Synthesis of Oligosaccharide Mimetics

  • Application : Used in the creation of glycopeptides that mimic the action of oligosaccharides, aiding in the study of carbohydrate-protein interactions.
  • Process : Employed in combinatorial library methodology for rapid identification and analysis of active glycopeptides (Hilaire et al., 1998).

5. Greening Solid-Phase Peptide Synthesis

  • Application : Its use in solid-phase peptide synthesis is reviewed in the context of adopting greener solvents, contributing to more sustainable chemical processes.
  • Relevance : The study evaluates the environmental and health impacts of solvents used in peptide synthesis involving compounds like Fmoc-d-thr(tbu)-opfp (Al Musaimi, de la Torre, & Albericio, 2020).

Safety And Hazards

For safety and hazards information, please refer to the Material Safety Data Sheet (MSDS) for "Fmoc-d-thr(tbu)-opfp" .

Future Directions

The self-organization and applications of Fmoc-modified simple biomolecules have not been extensively summarized . Therefore, future research could focus on summarizing the recent progress concerning these important bio-inspired building blocks .

properties

IUPAC Name

(2,3,4,5,6-pentafluorophenyl) (2R,3S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[(2-methylpropan-2-yl)oxy]butanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H26F5NO5/c1-14(40-29(2,3)4)25(27(36)39-26-23(33)21(31)20(30)22(32)24(26)34)35-28(37)38-13-19-17-11-7-5-9-15(17)16-10-6-8-12-18(16)19/h5-12,14,19,25H,13H2,1-4H3,(H,35,37)/t14-,25+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHUUPIXJXWQAMT-HWRSSNJWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C(=O)OC1=C(C(=C(C(=C1F)F)F)F)F)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]([C@H](C(=O)OC1=C(C(=C(C(=C1F)F)F)F)F)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H26F5NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

563.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Fmoc-d-thr(tbu)-opfp

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
AE Spatola - Combinatorial Peptide and Nonpeptide Libraries: A …, 2008 - books.google.com
Cyclic peptides represent attractive lead candidates for new drug discovery. Cyclization lowers conformational flexibility and removes exopeptidase vulnerable sites when head-to-tail …
Number of citations: 6 books.google.com

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